molecular formula C16H14Cl2F3N3O B2975084 N-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}-2-[(4-chlorophenyl)(methyl)amino]acetamide CAS No. 2085690-03-3

N-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}-2-[(4-chlorophenyl)(methyl)amino]acetamide

Cat. No.: B2975084
CAS No.: 2085690-03-3
M. Wt: 392.2
InChI Key: KDWRPSSXLFQCGE-UHFFFAOYSA-N
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Description

N-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}-2-[(4-chlorophenyl)(methyl)amino]acetamide is a complex organic compound that features a pyridine ring substituted with chlorine and trifluoromethyl groups, as well as an acetamide moiety linked to a chlorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}-2-[(4-chlorophenyl)(methyl)amino]acetamide typically involves multiple steps, starting with the preparation of the pyridine ring. One common method involves the reaction of 2-chloro-5-trifluoromethylpyridine with appropriate reagents to introduce the desired substituents. The acetamide moiety can be introduced through a series of reactions involving amination and acylation steps .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalysts and controlled reaction conditions to facilitate the desired transformations efficiently. The process may also involve purification steps such as crystallization or chromatography to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

N-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}-2-[(4-chlorophenyl)(methyl)amino]acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures and solvents to facilitate the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxides, while reduction can produce amines. Substitution reactions can result in various substituted derivatives of the original compound .

Scientific Research Applications

N-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}-2-[(4-chlorophenyl)(methyl)amino]acetamide has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyridine derivatives with chlorine and trifluoromethyl substitutions, such as:

Uniqueness

What sets N-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}-2-[(4-chlorophenyl)(methyl)amino]acetamide apart is its specific combination of functional groups, which confer unique chemical and biological properties. The presence of both chlorine and trifluoromethyl groups on the pyridine ring enhances its reactivity and potential for diverse applications.

Properties

IUPAC Name

2-(4-chloro-N-methylanilino)-N-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14Cl2F3N3O/c1-24(12-4-2-11(17)3-5-12)9-15(25)23-8-14-13(18)6-10(7-22-14)16(19,20)21/h2-7H,8-9H2,1H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDWRPSSXLFQCGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC(=O)NCC1=C(C=C(C=N1)C(F)(F)F)Cl)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14Cl2F3N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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